molecular formula C9H9FO3 B6239974 methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 32222-46-1

methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B6239974
CAS No.: 32222-46-1
M. Wt: 184.2
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Description

Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is a chiral α-hydroxyester compound of high interest in medicinal chemistry and drug discovery research. With the molecular formula C 9 H 9 FO 3 , this (R)-enantiomer serves as a critical synthetic intermediate and building block for the development of more complex, stereospecific active molecules. Its structure, featuring both a hydroxy group and an ester functional group on a chiral center adjacent to a 4-fluorophenyl ring, makes it a versatile precursor for various pharmaceutical agents. The primary research value of this compound lies in its application as a key chiral synthon in synthesizing inhibitors of viral replication. Compounds with the methyl 2-aryl-2-hydroxyacetate structure are utilized in the research and development of inhibitors for targets such as HIV integrase . The specific stereochemistry of the (R)-enantiomer is often essential for achieving desired biological activity and optimizing binding affinity to a target protein, underscoring the importance of enantiopure starting materials. As such, this compound is strictly for use in laboratory research as a standard or intermediate. It is integral to the synthesis and exploration of novel therapeutic agents, particularly in antiviral and other small-molecule drug discovery programs. Please note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

32222-46-1

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Asymmetric Synthetic Methodologies for Methyl 2r 2 4 Fluorophenyl 2 Hydroxyacetate

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are reversibly incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This approach is widely utilized for its reliability and predictable stereochemical outcomes. sigmaaldrich.com

Application of Established Chiral Auxiliaries (e.g., Oxazolidinones, Camphorsultam derivatives)

Oxazolidinones (Evans Auxiliaries):

Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most effective and widely used for asymmetric synthesis. santiago-lab.com These auxiliaries are typically derived from readily available chiral amino alcohols. santiago-lab.com For the synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate, a plausible route involves the acylation of an Evans auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a (4-fluorophenyl)acetyl group.

The resulting N-acyl oxazolidinone can then undergo diastereoselective α-hydroxylation. This is often achieved by generating a boron or titanium enolate, followed by reaction with an electrophilic oxygen source, such as a sulfonyloxaziridine. The steric bulk of the oxazolidinone auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereochemistry at the α-carbon. youtube.com

A representative reaction scheme is as follows:

Acylation: The chiral oxazolidinone is acylated with (4-fluorophenyl)acetyl chloride.

Enolization: The N-acyl imide is treated with a Lewis acid (e.g., TiCl₄) and a tertiary amine base to form a Z-enolate.

Hydroxylation: The enolate is reacted with an electrophilic oxygen source to introduce the hydroxyl group with high diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved to yield the target α-hydroxy ester.

StepReagents and ConditionsProductDiastereomeric Excess (d.e.)
Acylation(4-fluorophenyl)acetyl chloride, n-BuLi, THF, -78 °CN-((4-fluorophenyl)acetyl)oxazolidinone-
HydroxylationTiCl₄, Hünig's base, (Camphorsulfonyl)oxaziridine, -78 °CN-(2-(4-fluorophenyl)-2-hydroxyacetyl)oxazolidinone>95%
CleavageMeOMgBr, THF, 0 °C to rtThis compound>95% e.e.

Table 1: Hypothetical reaction scheme for the synthesis of this compound using an Evans auxiliary. Data is based on analogous syntheses of α-hydroxy esters.

Camphorsultam Derivatives:

Oppolzer's camphorsultam is another powerful chiral auxiliary known for its rigid bicyclic structure, which provides excellent stereochemical control in a variety of asymmetric transformations. wikipedia.orgresearchgate.net Similar to oxazolidinones, an N-acyl camphorsultam derivative of (4-fluorophenyl)acetic acid can be prepared.

The subsequent diastereoselective α-hydroxylation of the corresponding enolate would proceed with high stereocontrol due to the steric hindrance imposed by the camphor (B46023) skeleton. The camphor moiety effectively blocks one face of the enolate, leading to a highly stereoselective introduction of the hydroxyl group. sigmaaldrich.com

Development of Novel Chiral Auxiliaries for Enhanced Stereoselectivity

While established auxiliaries like Evans oxazolidinones and camphorsultam offer excellent stereocontrol, research continues into the development of novel chiral auxiliaries to address specific challenges such as improved cleavage conditions, higher diastereoselectivity for particularly challenging substrates, and lower cost. For the synthesis of fluorinated compounds, novel auxiliaries with fluorous tags have been developed to facilitate purification via fluorous solid-phase extraction. collectionscanada.gc.ca The design of new auxiliaries often focuses on fine-tuning steric and electronic properties to maximize the energy difference between the diastereomeric transition states, thereby enhancing stereoselectivity.

Diastereoselective Control in Carbon-Carbon Bond Formation

In the context of chiral auxiliary-mediated synthesis, diastereoselective control is paramount. The formation of the enolate and its subsequent reaction are key steps where this control is exerted. For N-acyl oxazolidinones, the formation of the Z-enolate is generally favored upon treatment with a Lewis acid and a hindered base. This Z-enolate adopts a rigid, chelated conformation, which, in conjunction with the steric directing group on the auxiliary, dictates the facial selectivity of the electrophilic attack. youtube.com The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and base can influence the geometry of the enolate and, consequently, the diastereoselectivity of the hydroxylation step.

Auxiliary Cleavage and Recovery Strategies

A critical step in any chiral auxiliary-based synthesis is the cleavage of the auxiliary to release the desired product. The ideal cleavage method should be high-yielding and occur without racemization of the newly formed stereocenter. For N-acyl oxazolidinones, a variety of cleavage methods are available. santiago-lab.com To obtain the methyl ester directly, transesterification using a reagent such as magnesium methoxide (B1231860) or sodium methoxide is commonly employed. williams.edu

Recovery of the chiral auxiliary in high yield is also important for the economic viability of the synthesis. After cleavage, the auxiliary can typically be recovered and purified for reuse. sigmaaldrich.com

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

Organocatalysis in α-Hydroxy Ester Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of α-hydroxy esters, organocatalytic methods often involve the enantioselective functionalization of a carbonyl compound.

A relevant strategy for the synthesis of this compound is the asymmetric α-hydroxylation of a suitable precursor. One such approach involves the use of a chiral organocatalyst, such as a cinchona alkaloid derivative, to catalyze the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a 4-fluorophenylacetate with an electrophilic oxygen source.

Alternatively, a highly relevant organocatalytic approach has been demonstrated for the synthesis of the closely related (R)-4-fluoromandelic acid. researchgate.net This method involves a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence starting from 4-fluorobenzaldehyde. The key enantioselective step is the epoxidation, which is catalyzed by an epi-quinine-derived urea. The resulting epoxide is then hydrolyzed to the α-hydroxy acid. Subsequent esterification would yield the target methyl ester. researchgate.net

CatalystSubstrateOxidantProductEnantiomeric Excess (e.e.)
epi-Quinine-derived urea4-Fluorobenzaldehyde and phenylsulfonyl acetonitrileCumyl hydroperoxide(R)-4-fluoromandelic acidHigh

Table 2: Organocatalytic synthesis of (R)-4-fluoromandelic acid, a precursor to this compound. Data from analogous reactions. researchgate.net

This organocatalytic approach is advantageous due to its operational simplicity and the use of readily available starting materials and a metal-free catalyst.

Enamine Catalysis

Enamine catalysis is a cornerstone of organocatalysis, typically involving the reaction of a carbonyl compound with a chiral secondary amine catalyst, such as proline or its derivatives, to form a nucleophilic enamine intermediate. This intermediate then reacts enantioselectively with an electrophile.

In the context of synthesizing α-hydroxy esters, the asymmetric aldol (B89426) reaction is a prominent application of enamine catalysis. nih.gov The reaction involves the addition of an enolizable carbonyl compound to an α-ketoester. Proline and its derivatives have been identified as highly effective catalysts for the direct asymmetric aldol reaction between ketones and α-ketoesters. researchgate.net The reaction is believed to proceed through a metal-free, Zimmerman-Traxler-type transition state involving the enamine intermediate. researchgate.net This approach offers high regio-, diastereo-, and enantioselectivities under mild reaction conditions, often at room temperature and without the need for inert atmospheres. researchgate.net

For the synthesis of structures similar to this compound, a proline-catalyzed aldol reaction between a suitable ketone donor and an α-ketoester like methyl (4-fluorophenyl)glyoxylate would be a viable strategy. The steric and electronic properties of the substrates and the catalyst play a crucial role in determining the reaction's efficiency and stereoselectivity. researchgate.net

Table 1: Proline-Catalyzed Asymmetric Aldol Addition to α-Ketoesters Illustrative data based on analogous reactions.

Aldol Donor α-Ketoester Substrate Catalyst Yield (%) Enantiomeric Excess (ee %)
Acetone Ethyl benzoylformate L-Proline 93 68
Butanone Ethyl benzoylformate L-Proline 65 81
Hydrogen Bonding Catalysis

Hydrogen bonding catalysis utilizes chiral molecules capable of forming directional hydrogen bonds to activate substrates and control the stereochemical outcome of a reaction. Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety and an amine group, are particularly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds, organizing them within a chiral environment to facilitate a highly enantioselective transformation. rsc.org

The design of these organocatalysts often involves incorporating multiple hydrogen-bonding donors and stereogenic centers to create a well-defined chiral pocket. rsc.org In the synthesis of α-hydroxy esters, a chiral hydrogen-bonding catalyst could activate an α-ketoester electrophile, rendering it more susceptible to nucleophilic attack while directing the approach of the nucleophile to one of the enantiofaces. While direct examples for this compound are not prevalent in the provided literature, the principle is widely applied in similar asymmetric additions. The crystal structure of related fluorophenyl compounds reveals the importance of hydrogen bonding in establishing specific molecular conformations and packing, highlighting the potential of this interaction to control stereochemistry. sunway.edu.my

Lewis Base Catalysis (e.g., DABCO-catalyzed reactions)

Lewis base catalysis involves the activation of a substrate by a Lewis basic organic molecule. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common Lewis base catalysts. They can function by adding to an electrophile to form a reactive zwitterionic intermediate or by deprotonating a pro-nucleophile.

DABCO is well-known for catalyzing the Morita-Baylis-Hillman (MBH) reaction, which forms a C-C bond between an α,β-unsaturated carbonyl compound and an aldehyde. While not a direct route to the target molecule, variations of this chemistry could be envisioned. For instance, DABCO has been employed in [4+2] annulations where MBH carbonates act as 1,4-dipoles. rsc.org The development of asymmetric variants of Lewis base-catalyzed reactions is an active area of research. For the synthesis of this compound, a potential strategy could involve an asymmetric reaction catalyzed by a chiral Lewis base, where an appropriate precursor is stereoselectively functionalized.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a dominant and versatile strategy for asymmetric synthesis, enabling a wide range of transformations with high efficiency and enantioselectivity. The use of chiral ligands to modify the metal center is key to inducing asymmetry.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing enantiomerically pure compounds, particularly chiral alcohols. nih.gov This method typically involves the reduction of a prochiral ketone or alkene using molecular hydrogen in the presence of a chiral transition metal catalyst. For the synthesis of this compound, the key precursor is the corresponding α-ketoester, methyl 2-(4-fluorophenyl)-2-oxoacetate.

Catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly used for the asymmetric hydrogenation of ketones. nih.govresearchgate.net The choice of metal and chiral ligand is critical for achieving high conversion and enantioselectivity. For α-ketoesters, Ru(II) complexes bearing chiral diphosphine ligands like BINAP have proven to be highly effective. researchgate.net The reaction is performed under hydrogen pressure, and the catalyst loading can often be very low, leading to high turnover numbers.

Table 2: Asymmetric Hydrogenation of α-Ketoesters Illustrative data based on analogous reactions.

Substrate Catalyst/Ligand H₂ Pressure (bar) Yield (%) Enantiomeric Excess (ee %)
Methyl benzoylformate Ru-BINAP 10 >99 96
Ethyl pyruvate Rh-(S,S)-BDPP 50 95 85
Chiral Ligand Design and Optimization

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. utexas.edu The ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. An effective chiral ligand should be modular, allowing for fine-tuning of its steric and electronic properties to optimize reactivity and selectivity for a specific substrate. utexas.edu

For the asymmetric hydrogenation of α-ketoesters, bidentate phosphine (B1218219) ligands have been extensively studied. Privileged ligand backbones, such as those found in DIOP, DIPAMP, and BINAP, have demonstrated broad utility. utexas.edu Key design features often include C₂-symmetry, which reduces the number of possible diastereomeric transition states, and conformational rigidity to enhance stereochemical communication. The electronic properties of the ligand, modified by substituents, can influence the activity of the metal catalyst, while the steric bulk and arrangement of groups on the ligand backbone control the enantioselectivity by dictating the substrate's approach to the metal center. Optimization is often an empirical process, involving the screening of a library of ligands to identify the best candidate for a given transformation. umontreal.ca

Asymmetric Aldol and Related Reactions

While organocatalytic aldol reactions are common, transition metal-catalyzed variants offer complementary strategies. Chiral Lewis acids, formed from a metal salt and a chiral ligand, can catalyze asymmetric Mukaiyama-aldol reactions between silyl enol ethers and carbonyl compounds. nih.gov This approach can provide excellent stereoselectivity but requires the pre-formation of the silyl enol ether. nih.gov

Direct asymmetric aldol reactions catalyzed by metal complexes have also been developed. For example, zinc complexes combined with chiral prolinamides have been shown to catalyze the direct aldol reaction in aqueous media, mimicking the function of type II aldolase (B8822740) enzymes and yielding products with high enantioselectivity. nih.gov For the synthesis of this compound, a metal-catalyzed asymmetric cross-aldol reaction between a glyoxylate (B1226380) derivative and a suitable nucleophile could be employed, with the chiral metal complex controlling the facial selectivity of the electrophile.

Biocatalytic Approaches (Enzymatic Synthesis)

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity. For the synthesis of this compound, two primary enzymatic strategies are employed: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

The success of a biocatalytic process hinges on the selection of a suitable enzyme. The initial step typically involves screening a diverse panel of commercially available enzymes, such as lipases, esterases, or alcohol dehydrogenases, for their ability to catalyze the desired reaction with high enantioselectivity. nih.gov Once an enzyme with promising, albeit often modest, activity and selectivity is identified, its performance can be significantly enhanced through protein engineering.

Techniques like directed evolution, which involves iterative rounds of gene mutation and screening, are used to create enzyme variants with improved stability, activity, and, most importantly, higher enantioselectivity towards the specific substrate, such as methyl 2-(4-fluorophenyl)-2-oxoacetate or its racemic hydroxy equivalent. researchgate.net This tailored approach allows for the development of highly efficient biocatalysts optimized for industrial-scale production.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer faster than the other. For the synthesis of the target compound, a racemic mixture of methyl 2-(4-fluorophenyl)-2-hydroxyacetate can be subjected to a lipase-catalyzed acylation.

Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL), can selectively acylate the (S)-enantiomer in the presence of an acyl donor like vinyl acetate. This leaves the desired (R)-enantiomer, this compound, largely unreacted. The process ideally stops at 50% conversion, at which point the unreacted (R)-ester can be isolated with high enantiomeric purity. The resulting acylated (S)-ester can then be easily separated. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value is crucial for an efficient resolution.

Table 1: Illustrative Data for Lipase-Mediated Kinetic Resolution of Racemic Methyl 2-aryl-2-hydroxyacetates

Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of (R)-Ester (ee, %)E-Value
Candida antarctica Lipase B (CAL-B)Vinyl AcetateToluene (B28343)51>99>200
Pseudomonas cepacia Lipase (PCL)Isopropenyl AcetateDiisopropyl Ether4997150
Candida rugosa Lipase (CRL)Vinyl ButyrateHexane (B92381)539585
Thermomyces lanuginosus Lipase (TLL)Vinyl AcetateTetrahydrofuran509260

Note: This table presents typical data for analogous reactions and is intended for illustrative purposes.

An alternative and highly efficient biocatalytic route is the asymmetric reduction of the prochiral precursor, methyl 2-(4-fluorophenyl)-2-oxoacetate. This transformation is effectively carried out using whole microbial cells, which contain the necessary oxidoreductase enzymes and inherent systems for cofactor regeneration (e.g., NADPH).

Strains of yeast, particularly from the Candida genus, are well-known for their excellent performance in reducing various prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. nih.govamazonaws.complos.org In a typical whole-cell biotransformation, the ketoester substrate is added to a fermentation culture of the selected microorganism. A co-substrate like glucose or isopropanol (B130326) is often included to provide the reducing equivalents for cofactor regeneration. nih.govnih.gov This method can directly yield the desired this compound with high enantiomeric excess, avoiding the 50% theoretical yield limit of kinetic resolutions.

Table 2: Representative Data for Whole-Cell Asymmetric Reduction of Aryl Ketoesters

MicroorganismCo-substrateSubstrate Conc. (mM)Yield (%)Enantiomeric Excess of (R)-Alcohol (ee, %)
Candida parapsilosisGlucose5095>99
Saccharomyces cerevisiaeGlucose758897
Pichia glucozymaIsopropanol609298
Geotrichum candidumGlucose4090>99

Note: This table is illustrative, showing representative results for the reduction of similar substrates using whole-cell systems.

Chemoenzymatic Synthesis Strategies

For instance, racemic methyl 2-(4-fluorophenyl)-2-hydroxyacetate can be synthesized chemically from 4-fluorobenzaldehyde. This racemic mixture is then subjected to a lipase-mediated kinetic resolution as described previously. The enzymatic step provides the crucial enantiomeric separation that would be challenging to achieve through classical chemical methods. The final stage involves the chemical separation of the unreacted (R)-ester from the acylated (S)-ester, followed by purification. This integration of a highly selective enzymatic step into a robust chemical synthesis pathway often leads to a more practical and scalable route to the enantiopure product.

Novel Synthetic Routes and Reaction Development

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants are combined in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. MCRs are highly valued for their convergence, atom economy, and operational simplicity.

While MCRs have been successfully applied to the synthesis of a wide variety of complex heterocyclic structures, their application for the direct and asymmetric synthesis of relatively simple molecules like this compound is less common. The development of a novel, enantioselective MCR that could directly assemble this target compound from simple precursors would represent a significant advancement. Such a reaction would likely require a sophisticated chiral catalyst capable of controlling the stereochemistry during the C-C bond-forming events. Currently, multi-step biocatalytic or chemoenzymatic processes remain the more established methodologies for accessing this specific chiral α-hydroxy ester.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of this compound, green approaches focus on the use of environmentally benign solvents, catalytic processes to reduce waste, and the utilization of renewable resources.

One of the primary green strategies is the replacement of hazardous and volatile organic solvents with greener alternatives. Traditional solvents like dichloromethane (B109758) and toluene can be substituted with bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). These solvents are derived from renewable feedstocks and exhibit lower toxicity and environmental persistence. Another green solvent option is the use of ionic liquids or supercritical fluids, which can offer unique reactivity and selectivity while being recyclable.

Biocatalysis, particularly the use of enzymes, is a cornerstone of green chemistry. The asymmetric reduction of the precursor, methyl 2-(4-fluorophenyl)-2-oxoacetate, can be efficiently catalyzed by ketoreductases (KREDs). rsc.orgnih.gov These enzymatic reactions typically occur in aqueous media under mild conditions of temperature and pH, eliminating the need for harsh reagents and organic solvents.

The table below illustrates the application of green chemistry principles in the synthesis of chiral alcohols, which is analogous to the synthesis of the target compound.

Green Chemistry ApproachDescriptionAdvantages
Use of Green Solvents Replacement of traditional volatile organic compounds (VOCs) with solvents like 2-MeTHF, CPME, or water.Reduced environmental pollution, lower toxicity, often derived from renewable resources.
Biocatalysis Employment of enzymes, such as ketoreductases, to catalyze the asymmetric reduction.High enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), reactions often performed in water.
Immobilized Enzymes Attaching enzymes to a solid support for easier separation and reuse.Catalyst recyclability, enhanced enzyme stability, simplified product purification, potential for use in continuous processes.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing, including enhanced safety, better process control, and potential for scalability.

For the synthesis of this compound, continuous flow reactors can be particularly advantageous for the asymmetric hydrogenation of the corresponding α-keto ester. A typical setup would involve pumping a solution of the substrate, methyl 2-(4-fluorophenyl)-2-oxoacetate, and a hydrogen source through a packed-bed reactor containing a chiral catalyst.

The choice of catalyst is crucial for achieving high enantioselectivity. While specific examples for the target molecule are not extensively documented, analogous asymmetric hydrogenations of α-keto esters have been successfully performed in continuous flow using heterogeneous catalysts. umontreal.ca These catalysts often consist of a chiral ligand complexed with a transition metal, such as rhodium or iridium, immobilized on a solid support. umontreal.ca

The key parameters in a continuous flow process, such as temperature, pressure, flow rate (which determines the residence time), and solvent, can be precisely controlled to optimize the reaction for both conversion and enantioselectivity. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic hydrogenation reactions, thus improving safety and product consistency.

Furthermore, the integration of immobilized enzymes into continuous flow systems represents a synergistic combination of green chemistry and process intensification. An immobilized ketoreductase can be packed into a column reactor, and the substrate solution continuously passed through it. This setup allows for high-throughput production of the desired enantiomerically pure alcohol with minimal manual intervention and simplified product isolation. mdpi.com

The following table summarizes the key aspects of continuous flow synthesis applied to asymmetric hydrogenation.

ParameterDescriptionImpact on Synthesis
Reactor Type Packed-bed reactor, microreactor.Provides high surface area for catalyst interaction, enhances heat and mass transfer.
Catalyst Immobilized chiral transition metal catalyst or immobilized enzyme (e.g., ketoreductase).Determines the enantioselectivity and overall efficiency of the reaction. Immobilization allows for reuse.
Flow Rate Controls the residence time of the reactants in the catalytic zone.Optimized to achieve maximum conversion and enantioselectivity.
Temperature & Pressure Precisely controlled reaction conditions.Allows for fine-tuning of reaction kinetics and selectivity, and enhances safety for exothermic reactions.
Scalability Achieved by numbering-up (running multiple reactors in parallel) or by extending the operation time.Facilitates seamless transition from laboratory-scale synthesis to industrial production.

Mechanistic Studies and Reaction Pathway Elucidation

Transition State Analysis in Stereoselective Reactions

The stereochemical outcome of the asymmetric reduction of the prochiral precursor, methyl 4-fluorobenzoylformate, is determined by the energetic differences between the diastereomeric transition states. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the geometry and energetics of these transient species.

In nickel-catalyzed asymmetric hydrogenation reactions, for instance, the coordination of an alcohol is often the stereodetermining step. Theoretical calculations have shown that the transition state leading to the desired (R)-enantiomer can be significantly lower in energy compared to the one yielding the (S)-enantiomer. For a related nickel-catalyzed hydrogenation, the transition state leading to the favored enantiomer was found to be more stable by 4.5 kcal/mol. pku.edu.cn This energy difference arises from subtle steric and electronic interactions between the chiral ligand, the substrate, and the catalyst's metallic center.

For biomimetic reductions using NADH models, the transition state is often proposed to involve the coordination of a Lewis acid, such as Mg²⁺, between the substrate and the dihydronicotinoyl ring of the NADH model. researchgate.net This coordination orients the substrate in a specific conformation, favoring the transfer of a hydride to one face of the carbonyl group, thus dictating the stereoselectivity of the reduction. researchgate.net

Kinetic Studies of Asymmetric Transformations

Kinetic investigations provide crucial insights into the reaction mechanism, including the rate-determining step and the influence of reactant concentrations on the reaction rate and enantioselectivity. While specific kinetic data for the synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate are not extensively documented in dedicated studies, general principles from related asymmetric reductions of α-keto esters are applicable.

In many catalytic asymmetric hydrogenations, the reaction rate is dependent on the concentrations of the substrate, the catalyst, and the hydrogen pressure. The enantiomeric excess (ee) can also be influenced by these parameters. For some systems, it has been observed that increasing hydrogen pressure can lead to a decrease in enantioselectivity, suggesting a change in the rate-determining step or the involvement of off-cycle species that are less selective.

Kinetic resolution is another strategy to obtain enantiomerically enriched α-hydroxy esters. This process relies on the differential reaction rates of the two enantiomers of a racemic starting material with a chiral catalyst or reagent. While this approach is more commonly applied to the starting materials rather than the final product, understanding the kinetics of such resolutions is vital for optimizing the yield and enantiopurity of the desired product.

Substrate Scope and Limitations in this compound Synthesis

The development of a truly versatile catalytic system for the synthesis of this compound requires an understanding of its substrate scope and limitations. This involves testing the catalyst's performance with a range of substrates bearing different electronic and steric properties.

In the context of asymmetric hydrogenation of methyl benzoylformate derivatives, the electronic nature of the substituent on the phenyl ring can significantly impact both the reactivity and the enantioselectivity. Electron-withdrawing groups, such as the fluorine atom in methyl 4-fluorobenzoylformate, can influence the electronic density at the carbonyl carbon, potentially affecting the rate of reduction.

The following table illustrates the substrate scope of a hypothetical catalytic system for the asymmetric reduction of various substituted methyl benzoylformates, highlighting the typical performance for the 4-fluoro derivative.

Substrate (Methyl R-benzoylformate)RYield (%)ee (%)
Methyl benzoylformateH9592
Methyl 4-methylbenzoylformate4-CH₃9390
Methyl 4-methoxybenzoylformate4-OCH₃9188
Methyl 4-fluorobenzoylformate 4-F 96 94
Methyl 4-chlorobenzoylformate4-Cl9493
Methyl 4-nitrobenzoylformate4-NO₂8896

This table is a representative example based on general trends in asymmetric catalysis and does not reflect data from a single specific study.

Limitations of current synthetic methods may include reduced enantioselectivity with sterically bulky substituents or substrates with coordinating functional groups that can interfere with the catalyst. Furthermore, achieving high yields and enantioselectivities simultaneously can be a challenge, requiring careful optimization of reaction conditions.

Role of Solvents and Additives in Reaction Stereocontrol

Additives, even in catalytic amounts, can play a crucial role in enhancing both the reactivity and the enantioselectivity. researchgate.net In many catalytic systems, acids or bases are used to activate the substrate or the catalyst. For instance, in some reductions, the addition of a Brønsted acid can protonate the carbonyl group, increasing its electrophilicity and facilitating the reduction.

The following table summarizes the effect of different solvents and additives on a hypothetical asymmetric reduction of methyl 4-fluorobenzoylformate.

SolventAdditiveConversion (%)ee (%)
Toluene (B28343)None8588
Dichloromethane (B109758)None9291
TetrahydrofuranNone8085
DichloromethaneAcetic Acid9594
DichloromethaneTriethylamine (B128534)7580

This table is a representative example illustrating potential trends and does not represent data from a specific cited source.

The judicious selection of solvents and additives is therefore a critical aspect of reaction optimization to achieve the desired levels of conversion and enantioselectivity in the synthesis of this compound. The interplay between the catalyst, substrate, solvent, and any additives creates a complex reaction environment where subtle changes can lead to significant differences in the stereochemical outcome.

Chemical Transformations and Derivatization of Methyl 2r 2 4 Fluorophenyl 2 Hydroxyacetate

Functional Group Interconversions at the Hydroxyl Moiety

The secondary hydroxyl group is a versatile site for numerous functional group interconversions, including esterification, etherification, oxidation, and reduction.

Esterification: The hydroxyl group of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can be readily esterified by reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed for reactions with carboxylic acids, typically under reflux conditions to drive the reaction towards completion by removing water. Alternatively, base-catalyzed methods using reagents like pyridine (B92270) or triethylamine (B128534) with acid anhydrides or acyl chlorides provide a milder route to the corresponding esters.

Etherification: The formation of an ether linkage at the secondary alcohol position can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. organic-chemistry.org Other methods might include reactions catalyzed by Lewis acids or transition metals, depending on the desired ether structure. organic-chemistry.org

Reaction TypeReagentCatalyst/ConditionsProduct
EsterificationAcetic Anhydride (B1165640)PyridineMethyl (2R)-2-acetoxy-2-(4-fluorophenyl)acetate
EsterificationBenzoyl ChlorideTriethylamine, DCMMethyl (2R)-2-(benzoyloxy)-2-(4-fluorophenyl)acetate
EtherificationMethyl IodideSodium Hydride, THFMethyl (2R)-2-(4-fluorophenyl)-2-methoxyacetate
EtherificationBenzyl BromidePotassium tert-butoxide, DMFMethyl (2R)-2-(benzyloxy)-2-(4-fluorophenyl)acetate

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding methyl 2-(4-fluorophenyl)-2-oxoacetate. This transformation can be accomplished using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions at other parts of the molecule. evitachem.com Stronger oxidants, such as those used in Swern or Jones oxidations, can also be effective.

TransformationReagent/ConditionsProduct
OxidationPyridinium Chlorochromate (PCC), Dichloromethane (B109758) (DCM)Methyl 2-(4-fluorophenyl)-2-oxoacetate
OxidationDess-Martin Periodinane, DCMMethyl 2-(4-fluorophenyl)-2-oxoacetate

For analysis by gas chromatography-mass spectrometry (GC-MS), polar and thermally labile compounds like this compound often require derivatization. This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, improving chromatographic peak shape and detection sensitivity. researchgate.netsemanticscholar.org

Silylation: This is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are frequently used. researchgate.netyoutube.com The reaction is typically rapid and proceeds under mild conditions, yielding the volatile TMS ether derivative. youtube.combrjac.com.br

Acylation: Acylation involves converting the hydroxyl group into an ester, often using fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). researchgate.netgcms.cz These reagents not only increase volatility but also introduce electrophoric groups, which significantly enhances the sensitivity of detection by an electron capture detector (ECD). gcms.cz The reaction is usually performed with a base catalyst like pyridine or triethylamine. researchgate.net This derivatization is crucial for trace analysis of such compounds. sapub.orgresearchgate.net

Derivatization MethodReagentTypical ConditionsDerivative FormedAnalytical Advantage
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Heat (e.g., 60-80°C) for 15-30 minTrimethylsilyl (TMS) etherIncreased volatility and thermal stability youtube.com
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS)Room temperature or gentle heatingTrimethylsilyl (TMS) etherEnhanced reagent reactivity semanticscholar.org
AcylationTrifluoroacetic anhydride (TFAA)Pyridine or Triethylamine catalyst, room tempTrifluoroacetyl (TFA) esterIncreased volatility, enhanced ECD response researchgate.netgcms.cz
AcylationPentafluoropropionic anhydride (PFPA)Pyridine or Triethylamine catalyst, room tempPentafluoropropionyl (PFP) esterIncreased volatility, enhanced ECD response gcms.cz

Reactions at the Ester Moiety

The methyl ester group provides another handle for chemical modification through reactions such as transesterification, amidation, and hydrolysis.

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions (e.g., catalyzed by sulfuric acid) and heating will result in the formation of ethyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate and methanol. organic-chemistry.org This equilibrium-driven reaction often requires the use of the new alcohol as the solvent to shift the equilibrium towards the desired product.

Reactant AlcoholCatalystProduct
EthanolH₂SO₄ (catalytic)Ethyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate
Propan-1-olSodium Methoxide (B1231860) (catalytic)Propyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate
Isopropanol (B130326)Sc(OTf)₃ (catalytic)Isopropyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine. scispace.com The reaction often requires elevated temperatures and may be catalyzed by acids or bases. For instance, reaction with diethanolamine (B148213) would yield N,N-bis(2-hydroxyethyl)-2-(4-fluorophenyl)-2-hydroxyacetamide. scispace.com Coupling agents common in peptide synthesis, such as DCC (dicyclohexylcarbodiimide), can also be used after initial hydrolysis of the ester to the carboxylic acid. nih.gov

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. chemspider.com The reaction initially forms the carboxylate salt, which upon subsequent acidification with a strong acid (e.g., HCl), yields the final carboxylic acid product. chemspider.com

ReactionReagentsConditionsProduct
AmidationAmmonia (NH₃)Heat(2R)-2-(4-fluorophenyl)-2-hydroxyacetamide
AmidationMethylamine (CH₃NH₂)Heat(2R)-N-methyl-2-(4-fluorophenyl)-2-hydroxyacetamide
Hydrolysis1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl)1. Heat 2. Acidification(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid

Modifications of the Fluorophenyl Ring

The 4-fluorophenyl group of this compound offers a reactive site for various chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties. These transformations can be broadly categorized into electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The fluorine atom on the phenyl ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atom. Given that the para position is already substituted, electrophilic substitution is expected to occur predominantly at the ortho position (C3 and C5) relative to the fluorine atom.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, yielding methyl (2R)-2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetate. The reaction conditions would need to be carefully controlled to prevent side reactions due to the presence of the hydroxyl and ester functionalities.

Halogenation: The introduction of other halogen atoms can be achieved using appropriate halogenating agents. For instance, bromination using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide would likely yield methyl (2R)-2-(3-bromo-4-fluorophenyl)-2-hydroxyacetate. mt.com

Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished via Friedel-Crafts acylation. For example, reaction with acetyl chloride in the presence of a Lewis acid like aluminum chloride would be expected to produce methyl (2R)-2-(3-acetyl-4-fluorophenyl)-2-hydroxyacetate.

Reaction Reagents Expected Major Product
NitrationHNO₃, H₂SO₄Methyl (2R)-2-(4-fluoro-3-nitrophenyl)-2-hydroxyacetate
BrominationBr₂, FeBr₃Methyl (2R)-2-(3-bromo-4-fluorophenyl)-2-hydroxyacetate
AcylationCH₃COCl, AlCl₃Methyl (2R)-2-(3-acetyl-4-fluorophenyl)-2-hydroxyacetate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-fluorine bond in this compound is generally robust; however, under specific catalytic conditions, the aryl fluoride (B91410) can participate in certain cross-coupling reactions. More commonly, the fluorophenyl ring would first be functionalized with a more reactive group (e.g., bromine, iodine, or triflate) via electrophilic aromatic substitution to facilitate a wider range of palladium-catalyzed transformations.

Sonogashira Coupling: Recent advances have demonstrated the palladium-catalyzed Sonogashira coupling of aryl fluorides with terminal alkynes. acs.orgacs.orgnih.gov This reaction, typically employing a palladium catalyst in the presence of a suitable base like lithium hexamethyldisilazide (LiHMDS), could potentially be used to directly couple an alkyne to the 4-position of the fluorophenyl ring, displacing the fluorine atom. acs.orgacs.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com If the 4-fluorophenyl group were first converted to a more reactive 4-iodophenyl or 4-bromophenyl derivative, it could readily participate in Heck reactions with various alkenes to introduce vinyl substituents. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.govpreprints.orgbeilstein-journals.org A bromo- or iodo-substituted derivative of this compound could be coupled with a wide range of primary and secondary amines to generate novel amino-functionalized compounds. wikipedia.orgbeilstein-journals.org

Coupling Reaction Potential Coupling Partners Resulting Moiety
Sonogashira CouplingTerminal AlkynesAryl-Alkyne
Heck ReactionAlkenesAryl-Alkene
Buchwald-Hartwig AminationPrimary/Secondary AminesAryl-Amine

Application as a Chiral Building Block in Complex Molecule Synthesis (Non-Clinical)

The enantiopure nature of this compound, possessing both hydroxyl and ester functional groups, makes it a valuable chiral building block for the synthesis of more complex molecules.

Synthesis of Chiral Fluorinated Alcohols and Carboxylic Acids

The existing functional groups on this compound can be readily transformed to generate other valuable chiral fluorinated compounds.

Chiral Fluorinated Carboxylic Acids: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid. This transformation provides access to a chiral α-hydroxy acid, a key structural motif in many biologically active molecules.

Chiral Fluorinated 1,2-Diols: The methyl ester can be reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the corresponding chiral 1,2-diol, (2R)-1-(4-fluorophenyl)ethane-1,2-diol. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Chiral 1,2-diols are versatile intermediates in organic synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Starting Material Transformation Reagents Product
This compoundHydrolysisH₃O⁺ or OH⁻(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
This compoundReductionLiAlH₄(2R)-1-(4-fluorophenyl)ethane-1,2-diol

Construction of Enantiomerically Enriched Heterocyclic Compounds

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of enantiomerically enriched heterocyclic compounds.

Oxazolines: The α-hydroxy ester can be converted into a β-hydroxy amide by reaction with an amino alcohol. Subsequent dehydrative cyclization of the β-hydroxy amide, which can be promoted by various reagents such as triflic acid, can lead to the formation of chiral 2-oxazolines. mdpi.comnih.govscispace.comresearchgate.netorganic-chemistry.org

Morpholinones: Chiral morpholinones are important scaffolds in medicinal chemistry. researchgate.netacs.org this compound can serve as a precursor to intermediates that can undergo condensation with amino alcohols to form morpholinone rings. researchgate.netacs.org For instance, oxidation of the hydroxyl group to a ketone would yield a glyoxylate (B1226380) derivative, which could then react with a 2-aminoethanol derivative in a domino reaction to construct the morpholinone core. acs.org

Precursor to Agrochemical and Material Science Intermediates

The incorporation of fluorine atoms into organic molecules can significantly influence their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making them valuable in the design of agrochemicals and materials.

Agrochemical Intermediates: The 4-fluorophenyl moiety is a common feature in many successful agrochemicals. The chirality and additional functional handles of this compound make it a potential starting material for the synthesis of more complex and stereochemically defined pesticide and herbicide candidates.

Material Science Intermediates: Chiral fluorinated molecules are of interest in material science, particularly in the development of liquid crystals and chiral polymers. nih.govbeilstein-journals.orgnih.govccspublishing.org.cn The rigid 4-fluorophenyl group combined with the chiral center suggests that derivatives of this compound could be investigated as precursors for chiral liquid crystals or as monomers for the synthesis of specialty polymers with unique optical properties. beilstein-journals.orgnih.gov

Advanced Stereochemical Analysis and Chiral Recognition

Determination of Enantiomeric Excess and Absolute Configuration

Ensuring the enantiopurity of a single-enantiomer drug candidate like methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is critical. Enantiomeric excess (ee) is a measure of this purity, and various analytical methods are utilized for its determination. The absolute configuration, which describes the definitive three-dimensional arrangement of atoms, is equally important and can be assigned using chiroptical spectroscopic methods in conjunction with computational analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a typical approach would involve a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. While specific application notes detailing the exact conditions for this compound are not prevalent in publicly accessible literature, the general methodology is well-established for structurally related chiral esters.

Interactive Data Table: Illustrative Chiral HPLC Parameters

Parameter Typical Value
Chiral Stationary Phase Cellulose or Amylose derivative (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Expected Elution Order | Dependent on specific CSP and mobile phase composition |

Note: This table represents typical starting conditions for method development for a compound of this class, not experimentally verified data for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. The analyte may require derivatization to increase its volatility and improve chromatographic performance. For this compound, the hydroxyl group could be derivatized, for example, by acylation.

The separation is achieved on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. The temperature program is optimized to maximize resolution between the enantiomeric peaks. As with HPLC, specific, published methods for this exact analyte are scarce, but the principles of chiral GC are broadly applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by making the enantiomers chemically non-equivalent. This is achieved by adding a chiral auxiliary to the NMR sample.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These agents, often lanthanide-based complexes, form transient diastereomeric complexes with the enantiomers. This interaction results in differential chemical shifts for corresponding protons or other nuclei (e.g., ¹⁹F) in the two enantiomers, allowing for their integration and the calculation of enantiomeric excess.

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), is covalently reacted with the hydroxyl group of the analyte to form a stable diastereomeric mixture. The resulting diastereomers will have distinct NMR spectra, and the relative integration of their signals provides the enantiomeric ratio. For compounds containing a fluorine atom, ¹⁹F NMR can be particularly sensitive for this analysis.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that provide information on the absolute configuration of a chiral molecule.

VCD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of this compound with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for the (R)-configuration, the absolute stereochemistry can be unambiguously confirmed. A positive match between the experimental and calculated spectra validates the assigned configuration.

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. Similar to VCD, the experimental ECD spectrum is compared with a computationally generated spectrum for a known configuration. The presence of the fluorophenyl chromophore in the molecule makes it suitable for ECD analysis. A good correlation between the experimental and theoretical curves provides strong evidence for the absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is characteristic of the molecule's stereochemistry. The absolute configuration can be inferred by applying empirical rules (like the Octant Rule for ketones) or by comparing the experimental ORD curve with that of compounds of known configuration. For this compound, the chromophore associated with the phenyl ring would be the primary focus of an ORD study.

Conformational Analysis and Stereochemical Stability

The biological activity and physical properties of a molecule are governed by its three-dimensional shape. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms (conformers) that arise from rotation around single bonds.

Computational methods, such as molecular mechanics or DFT calculations, are employed to perform a potential energy surface scan for rotations around key bonds, such as the C-C bond connecting the stereocenter to the phenyl ring and the C-C bond of the ester group. These calculations can identify the lowest energy (most populated) conformers in the gas phase or in solution by incorporating a solvent model. Spectroscopic techniques like NMR can provide experimental evidence to support the calculated conformational preferences through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

The stereochemical stability of the compound refers to its resistance to racemization (conversion of the pure R-enantiomer into a mixture of R and S). For this compound, the stereocenter is generally stable under standard conditions. However, racemization could potentially be induced under harsh basic or acidic conditions that might facilitate the deprotonation and reprotonation of the α-proton, although the adjacent hydroxyl group may influence this process. Studies on stereochemical stability would involve exposing the enantiomerically pure compound to various conditions (pH, temperature, solvents) over time and monitoring its enantiomeric excess by chiral HPLC or GC.

Racemization Studies and Control

The stereochemical stability of enantiomerically pure compounds such as this compound is a critical factor in their synthesis, storage, and application. Racemization, the process by which an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemate), can compromise the compound's efficacy and specificity. For chiral α-hydroxy esters, including derivatives of mandelic acid, racemization typically proceeds through the formation of a planar, achiral enol or enolate intermediate, particularly under acidic or basic conditions. youtube.comlibretexts.org

The primary mechanism for the racemization of α-hydroxy esters involves the removal of the acidic proton on the α-carbon (the carbon bearing the hydroxyl and carboxyl groups). ru.nl In the presence of a base, this proton is abstracted to form an enolate. Under acidic conditions, protonation of the carbonyl oxygen of the ester group enhances the acidity of the α-hydrogen, facilitating its removal by a weak base (like water) to form an enol. youtube.comru.nl Both the enol and enolate intermediates are planar at the α-carbon, meaning the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers over time. youtube.com

Detailed research on analogous compounds, such as various mandelic acid derivatives, has shown that the rate of racemization is influenced by several factors including pH, temperature, and the solvent. ru.nl Generally, base-catalyzed racemization is faster than acid-catalyzed racemization for α-hydroxy acids. ru.nl For instance, studies on mandelic acid have shown no significant racemization in acidic solutions at temperatures up to 96°C, while racemization is observed at pH values above 11.2. ru.nl

Control of racemization is, therefore, centered on maintaining conditions that disfavor the formation of the planar intermediate. Key strategies include:

pH Control: Storing and handling the compound in neutral or slightly acidic conditions (pH < 7) can significantly slow down the rate of racemization.

Temperature Control: As with most chemical reactions, the rate of racemization increases with temperature. Therefore, storing the compound at low temperatures is advisable.

Solvent Choice: The choice of solvent can also play a role. Aprotic solvents are generally preferred over protic solvents which can facilitate proton transfer.

The following table summarizes hypothetical racemization data for this compound under various conditions, based on the known behavior of similar α-hydroxy esters.

ConditionTemperature (°C)Time (hours)Enantiomeric Excess (%)
pH 42524>99
pH 7252498
pH 10252485
pH 7502490

This table is illustrative and based on general principles of α-hydroxy ester chemistry.

Ultimately, the prevention of racemization is crucial for maintaining the chiral integrity and desired biological or chemical activity of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods calculate the electron density of a molecule to determine its energy and other properties. nanobioletters.com For methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate, these calculations can reveal key electronic parameters.

Key Research Findings:

Molecular Orbitals: Calculations can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) would be expected around the oxygen atoms of the hydroxyl and carbonyl groups and the fluorine atom, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Reactivity Descriptors: DFT allows for the calculation of various reactivity indices, such as electronegativity, chemical hardness, and softness. These descriptors help in predicting how the molecule will behave in a chemical reaction.

Non-Covalent Interactions (NCI): NCI analysis can visualize and quantify weak interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's conformation and packing in a solid state. umanitoba.ca

Below is an illustrative table of typical parameters that would be obtained from a DFT calculation for this molecule.

Calculated PropertyDescriptionTypical Result for a Similar Molecule
HOMO Energy Energy of the highest occupied molecular orbital; related to ionization potential.-7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron affinity.-1.5 eV
HOMO-LUMO Gap An indicator of chemical reactivity and kinetic stability.5.5 eV
Dipole Moment A measure of the overall polarity of the molecule.~2.5 Debye
Mulliken Atomic Charges Calculated partial charges on each atom, indicating charge distribution.O(carbonyl): ~ -0.6e, F: ~ -0.4e

This table is illustrative and shows the types of data generated by DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. preprints.org By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules. nih.gov

Detailed Research Findings:

Conformational Analysis: The central C-C bond in this compound allows for rotation, leading to different spatial arrangements known as conformers or rotamers. researchgate.net MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. youtube.com The relative orientation of the large 4-fluorophenyl group with respect to the ester and hydroxyl groups is critical in determining the lowest energy state.

Solvent Effects: By simulating the molecule in a virtual box of solvent molecules (e.g., water, methanol), MD can reveal how intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl group and the solvent, affect its conformation and dynamics. mdpi.com The simulation can track the formation and breaking of these bonds over time.

Intermolecular Interactions: In a simulated condensed phase (liquid or solid), MD can model how multiple molecules of this compound interact with each other. This is crucial for understanding properties like solubility, crystal packing, and aggregation behavior. The simulations highlight the roles of hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the ester and C-F bonds. rsc.org

Prediction of Spectroscopic Data

Quantum chemical calculations are widely used to predict various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental results to confirm the structure and assign spectral features. epstem.net

Detailed Research Findings:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict distinct signals for the methyl protons, the methine proton, and the aromatic protons, with the fluorine atom causing characteristic splitting patterns and shifts in the adjacent aromatic signals.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, C-F stretch, and aromatic C-H and C=C bending and stretching modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. researchgate.net The calculations would likely predict absorptions in the UV region corresponding to π→π* transitions within the 4-fluorophenyl ring.

The table below shows a hypothetical comparison between experimental and calculated ¹³C NMR chemical shifts, a common practice for structural verification.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
Carbonyl (C=O) 173.5174.1
Aromatic C-F 162.8 (d)163.5 (d)
Aromatic C-ipso 136.2136.9
Aromatic C-H (ortho to C-ipso) 128.5 (d)129.0 (d)
Aromatic C-H (ortho to C-F) 115.7 (d)116.2 (d)
Methine (C-OH) 72.472.9
Methoxy (O-CH₃) 52.853.3

This table is illustrative. (d) denotes a doublet due to C-F coupling.

Computational Modeling of Chiral Recognition Mechanisms

Understanding how a chiral molecule is recognized by another chiral entity is fundamental in fields like enantioselective chromatography and pharmacology. Computational modeling provides a molecular-level picture of these recognition events. taylorfrancis.com

Detailed Research Findings:

Docking Studies: Molecular docking is a primary tool for this purpose. In the context of chiral chromatography, the (R)-enantiomer of this compound can be docked into the active site of a chiral stationary phase (e.g., a cyclodextrin (B1172386) or polysaccharide-based selector). nih.gov These simulations can identify the specific interactions—such as hydrogen bonds, π-π stacking, or steric hindrance—that lead to the differential retention of enantiomers. nih.gov The basis for chiral recognition is often a three-point interaction between the analyte and the chiral selector. mdpi.com

In Silico Design of Novel Catalysts or Auxiliaries for its Synthesis

Computational chemistry plays a proactive role in modern chemical synthesis by enabling the in silico design of new catalysts or chiral auxiliaries before they are synthesized in the lab. researchgate.netresearchgate.net This rational design approach can save significant time and resources. nih.gov

Detailed Research Findings:

Catalyst Design: For the asymmetric synthesis of this compound (e.g., via asymmetric reduction of the corresponding ketoester), computational methods can be used to design or screen potential metal-ligand catalysts. catco2nvers.eu DFT calculations can model the transition states of the catalytic cycle to predict which ligand will provide the highest enantioselectivity (i.e., favor the formation of the R-enantiomer).

Auxiliary Design: In methods involving chiral auxiliaries, computational modeling can help design new auxiliaries that are more effective. By modeling the diastereomeric transition states formed during the reaction, chemists can predict which auxiliary structure will provide the best stereochemical control.

Mechanism Elucidation: Computational studies can elucidate the reaction mechanism, providing insights into the role of the catalyst and the factors controlling stereoselectivity. mdpi.com This understanding is crucial for optimizing reaction conditions and further improving the catalyst or auxiliary.

Future Prospects and Emerging Research Areas

Integration with Flow Chemistry and Automation for Scalable Synthesis

The demand for enantiomerically pure compounds like methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate necessitates the development of efficient and scalable synthetic methods. Flow chemistry and automation are at the forefront of this endeavor, offering significant advantages over traditional batch processes. chemspeed.com

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety. For the synthesis of chiral compounds, flow processes can be coupled with immobilized catalysts or enzymes, enabling their efficient reuse and simplifying product purification. The integration of real-time monitoring and automated optimization algorithms can further accelerate the development of robust and scalable synthetic routes. nih.govchemistryworld.com

Automated synthesis platforms, sometimes referred to as "chemical robots" or "chemputers," are poised to revolutionize the synthesis of complex molecules. nih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. illinois.edu By employing iterative cycles of coupling and purification, automated synthesizers can facilitate the rapid generation of libraries of compounds derived from this compound for screening in various non-clinical applications. illinois.edu

Key Advantages of Flow Chemistry and Automation:

FeatureAdvantage in Synthesizing this compound
Precise Control Improved stereoselectivity and yield, minimizing byproduct formation.
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce risks associated with exothermic reactions.
Scalability Seamless transition from laboratory-scale synthesis to large-scale production by extending reaction time.
Automation High-throughput screening of reaction conditions and rapid synthesis of derivatives. chemspeed.com
Reproducibility Consistent product quality due to standardized and digitally controlled processes. nih.gov

Exploration of Novel Catalytic Systems

The development of new catalytic systems is crucial for achieving highly efficient and enantioselective syntheses of this compound. Research is actively pursuing both metal-based and organocatalytic approaches to improve upon existing methods.

Organocatalysis: Chiral organocatalysts, such as epi-quinine-derived ureas, have shown promise in the asymmetric synthesis of (R)-mandelic acid esters. nih.govunisa.it These metal-free catalysts offer a more sustainable alternative to traditional metal catalysts and can facilitate one-pot reaction sequences, streamlining the synthetic process. unisa.itresearchgate.net

Metal-Based Catalysis: Transition metal complexes continue to be explored for their catalytic prowess. For instance, titanium/TADDOL complexes have been utilized for the catalytic α-fluorination of β-keto esters, a reaction class relevant to the synthesis of fluorinated compounds. mdpi.com The development of novel ligands and the exploration of different metal centers are ongoing areas of research aimed at enhancing catalytic activity and selectivity.

Emerging Trends in Catalysis:

Catalytic SystemPotential Application for this compound Synthesis
Dual Catalysis Combining two different catalysts to enable novel transformations and improve efficiency.
Photoredox Catalysis Utilizing light to drive chemical reactions, offering mild and selective synthetic routes.
Computational Catalyst Design Employing computational models to predict and design catalysts with enhanced performance.

Development of Bio-inspired Synthetic Pathways

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency, making them highly attractive for the synthesis of chiral molecules. the-innovation.org Biocatalytic and bio-inspired pathways for producing this compound are gaining significant attention. polimi.it

Enzymes such as lipases, esterases, and reductases can be employed for the kinetic resolution of racemic mixtures or the asymmetric synthesis of the desired enantiomer. researchgate.netmdpi.comresearchgate.net For example, hydrolase-catalyzed kinetic resolution of fluorinated arylcarboxylic acid esters can yield (R)-esters with high enantiomeric purity. mdpi.comresearchgate.net Biocatalytic asymmetric reduction of ketones is another environmentally friendly and cost-effective method for producing chiral alcohols, which are key intermediates. researchgate.net

Genetic and protein engineering techniques are being used to tailor enzymes for specific substrates and reaction conditions, further expanding the scope of biocatalysis. illinois.edu The development of multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, mimics the efficiency of metabolic pathways and represents a promising strategy for the streamlined synthesis of complex molecules. nih.gov

Examples of Biocatalytic Approaches:

Enzyme ClassSynthetic Strategy
Lipases/Esterases Enantioselective hydrolysis or esterification for kinetic resolution. mdpi.comnih.gov
Ketoreductases (KREDs) Asymmetric reduction of a prochiral ketone precursor to the corresponding chiral alcohol. researchgate.net
Transaminases Asymmetric synthesis of chiral amines, which can be precursors to α-hydroxy acids. illinois.edu

Contribution to Advanced Fluorinated Material Precursors (Non-Clinical)

The unique properties imparted by the fluorine atom, such as high thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated compounds valuable precursors for advanced materials. nih.govolemiss.edu this compound, as a chiral fluorinated building block, has significant potential in this area. nih.govresearchgate.net

Its chirality can be exploited to create chiral polymers with unique optical properties or for the development of chiral stationary phases for enantioselective separations in chromatography. The fluorinated phenyl group can be incorporated into liquid crystals, polymers, and other materials to tune their physical and chemical properties. For instance, mandelate (B1228975) derivatives have been used to construct chiral coordination polymers, which have potential applications in enantioselective recognition and sensing. researchgate.net

Potential Non-Clinical Material Applications:

Material ClassPotential Role of this compound
Chiral Polymers As a monomer to introduce chirality and fluorine-specific properties.
Liquid Crystals As a component to influence phase behavior and electro-optical properties.
Functional Materials As a building block for materials with tailored surface properties or for molecular recognition.
Coordination Polymers As a chiral ligand for the construction of metal-organic frameworks with potential catalytic or separation applications. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines (excluding clinical applications)

The versatility of this compound extends its relevance beyond traditional organic synthesis into various interdisciplinary fields.

In materials science , as discussed previously, it serves as a precursor for a range of functional materials. olemiss.edu In agrochemical research , the introduction of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides. This compound could serve as a starting material for the synthesis of novel agrochemicals.

In the field of chemical biology , fluorinated molecules are often used as probes to study biological systems due to the unique NMR signature of the fluorine-19 isotope. Derivatives of this compound could be developed as specialized probes for non-clinical research. The interaction of chiral fluorinated compounds with biological systems is a rich area of study, offering insights into molecular recognition processes. nih.gov

The development of efficient synthetic methodologies for this and other fluorinated building blocks is a key enabler for research at the interface of chemistry, biology, and materials science, promising a future of continued innovation and discovery. nih.gov

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